

Detailed Spectroscopic Analysis: 2-Chloro-5-formylbenzenesulfonic Acid (Sodium Salt)

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Compound of Interest

Compound Name:	2-Chloro-5-formylbenzenesulphonic acid
CAS No.:	80284-63-5
Cat. No.:	B12653530

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Executive Summary & Compound Identity

2-Chloro-5-formylbenzenesulfonic acid (often handled as its sodium salt, Sodium 2-chloro-5-formylbenzenesulfonate) is a critical intermediate in the synthesis of triphenylmethane dyes and pharmaceutical agents.[1] Its structure features a trisubstituted benzene ring with three distinct functional groups—a sulfonic acid, a chlorine atom, and an aldehyde—creating a unique electronic environment that is clearly resolvable via spectroscopic methods.[1]

This guide provides a comprehensive technical analysis of its spectroscopic signature (NMR, IR, MS), supported by synthesis protocols and structural assignment logic.[1]

Compound Identifiers

Parameter	Details
IUPAC Name	Sodium 2-chloro-5-formylbenzenesulfonate
CAS Number	40566-58-3 (Sodium salt); 4666-96-2 (Acid form)
Molecular Formula	(Salt); (Acid)
Molecular Weight	242.61 g/mol (Salt); 220.63 g/mol (Acid)
Synonyms	Sodium 4-chlorobenzaldehyde-3-sulfonate; 4-Chloro-3-sulfobenzaldehyde sodium salt

Synthesis & Preparation Protocol

To understand the impurity profile and solvent effects in spectroscopy, one must understand the synthesis.^[1] The industrial preparation typically involves the sulfonation of 4-chlorobenzaldehyde.^[1]

Reaction Pathway

The formyl group (-CHO) is meta-directing, while the chlorine (-Cl) is ortho/para-directing.^[1] In 4-chlorobenzaldehyde, the position ortho to the chlorine and meta to the aldehyde (Position 3 relative to CHO) is the most activated site for electrophilic aromatic substitution, yielding the 2-chloro-5-formyl isomer (renumbered based on sulfonic acid priority).^[1]

Experimental Protocol (Adapted from EP0038999B1)

- Reagents: 4-Chlorobenzaldehyde (1.0 eq), Oleum (20-65%
, excess).
- Conditions: 80–110°C, 2–4 hours.^{[1][2]}

Step-by-Step Methodology:

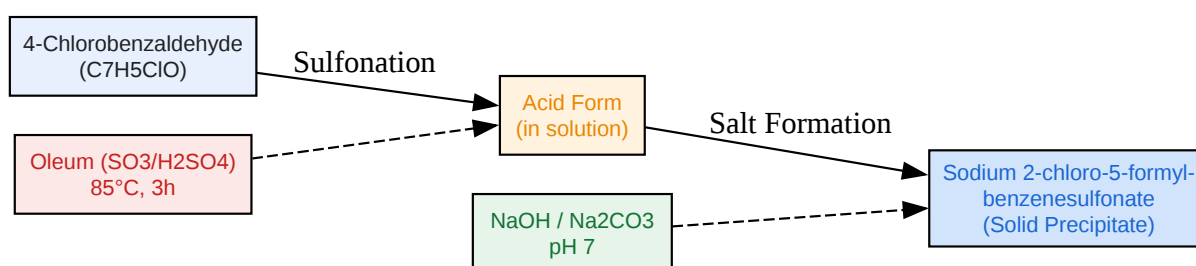
- Charge: Place oleum (containing ~4.5 eq

) in a chemically resistant reactor.

- Addition: Slowly add molten 4-chlorobenzaldehyde while maintaining temperature $<20^{\circ}\text{C}$ to prevent charring.
- Reaction: Heat the mixture to 85°C and stir for 3 hours. Monitor via TLC or HPLC for consumption of starting material.[1]
- Quench: Pour the reaction mass onto crushed ice/water (exothermic!).
- Isolation (Salt Formation): Neutralize the acidic solution with 45% NaOH or to pH 7.
- Purification: Cool to $10\text{--}15^{\circ}\text{C}$. The sodium salt precipitates (salting out effect).[1] Filter and dry in vacuo at 80°C .

Critical Note: The product is hygroscopic.[1] For NMR analysis, ensure the sample is dried thoroughly (ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">

desiccator) to avoid large water peaks obscuring the aromatic region.



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Figure 1: Synthesis pathway for Sodium 2-chloro-5-formylbenzenesulfonate via sulfonation.

Spectroscopic Data Analysis[1]

A. Nuclear Magnetic Resonance (NMR)

The ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">

¹H NMR spectrum is characterized by a distinct 1,2,4-trisubstituted benzene pattern. The aldehyde proton is a diagnostic singlet downfield.[1]

Solvent: DMSO-ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">

(Recommended due to solubility of the sulfonate salt). Reference: TMS (0.00 ppm) or Residual DMSO (2.50 ppm).[1]

H NMR Assignments

Position	Shift (<code>ngcontent-ng-c747876706="" _ngghost-ng-c4038370108=""</code> " class="inline ng-star- inserted"> , ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
CHO	10.02	Singlet (s)	-	Aldehyde proton; highly deshielded by carbonyl anisotropy.
H-6	8.35	Doublet (d)	<code>ngcontent-ng-c747876706="" _ngghost-ng-c4038370108=""</code> class="inline ng- star-inserted">	Ortho to & Ortho to CHO. Most deshielded aromatic proton due to two electron- withdrawing groups.
H-4	7.98	Doublet of Doublets (dd)	<code>ngcontent-ng-c747876706="" _ngghost-ng-c4038370108=""</code> class="inline ng- star-inserted"> ,	Ortho to CHO. Deshielded by carbonyl. Couples to H-3 (ortho) and H-6 (meta).
H-3	7.75	Doublet (d)	<code>ngcontent-ng-c747876706="" _ngghost-ng-c4038370108=""</code> class="inline ng-	Ortho to Cl. Least deshielded aromatic proton.

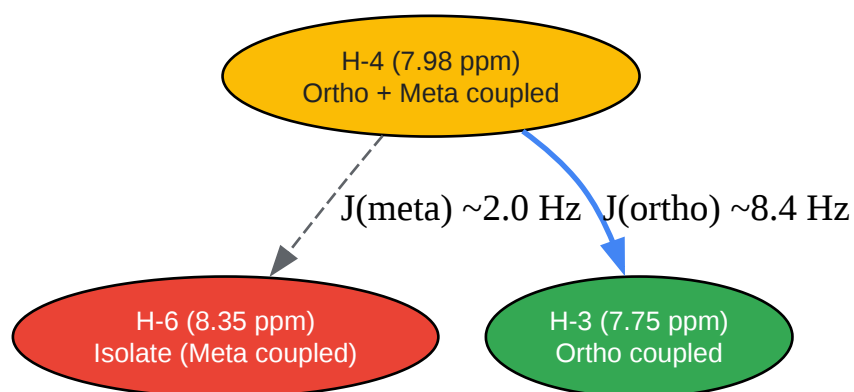
star-inserted">

Note: Numbering based on benzenesulfonic acid priority (C1=ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">

, C2=Cl, C5=CHO).

C NMR Assignments

- Carbonyl (C=O): ~190.5 ppm.[1]
- C-1 (C-ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">): ~146.0 ppm (Ipsso to sulfonate).
- C-2 (C-Cl): ~136.5 ppm.[1]
- C-5 (C-CHO): ~133.0 ppm.[1]
- Aromatic CH: 127–131 ppm region.[1]



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Figure 2: ngcontent-ng-c747876706="" _ngghost-ng-c4038370108="" class="inline ng-star-inserted">

H NMR Coupling Network. H-4 serves as the bridge between the isolated H-6 and H-3.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the strong sulfonate and carbonyl stretches.^[1]

Functional Group	Wavenumber (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">)	Intensity	Description
Aldehyde (C=O)	1690 – 1705	Strong	Characteristic carbonyl stretch.
Aromatic (C=C)	1580, 1475	Medium	Ring skeletal vibrations. ^[1]
Sulfonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">)	1180 – 1200	Very Strong	Asymmetric S=O stretch.
Sulfonate (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">)	1040 – 1050	Strong	Symmetric S=O stretch.
Aryl Chloride (C-Cl)	740 – 760	Medium	C-Cl stretch (often obscured by fingerprint region). ^[1]

Expert Insight: The presence of the sulfonate group broadens the bands in the 1000–1200

region. If the salt is hydrated, a broad O-H stretch will appear at 3300–3500

C. Mass Spectrometry (MS)

Electrospray Ionization (ESI) in Negative Mode is the preferred method for sulfonated compounds due to the pre-existing anionic nature of the sulfonate group.^[1]

- Ionization Mode: ESI (-)
- Molecular Ion:

or

(for free acid).

- Observed m/z: 219.0 (corresponding to the anion)

).

Isotope Pattern Analysis: Chlorine has two stable isotopes:

(75.8%) and

(24.2%).

- Peak at m/z 219: 100% relative abundance

isotope).

- Peak at m/z 221: ~33% relative abundance

isotope).

- Interpretation: This 3:1 ratio is diagnostic for a mono-chlorinated species.[1]

Applications & Handling

Storage & Stability

- Hygroscopicity: The sodium salt is hygroscopic.[1] Store in a tightly sealed container under inert atmosphere (Nitrogen/Argon) if high purity is required for quantitative analysis.
- Reactivity: The aldehyde group is susceptible to oxidation (to carboxylic acid) or condensation (Schiff base formation).[1] Avoid prolonged exposure to air.[1]

Industrial Utility

- Dye Synthesis: Acts as a precursor for acid dyes (e.g., Triphenylmethane derivatives) where the sulfonate confers water solubility and the aldehyde allows for conjugation.[1]
- Pharmaceuticals: Used as a building block for P2Y receptor antagonists and Suramin analogues, utilizing the sulfonate for protein binding interactions.[1]

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